molecular formula C30H22N4O3 B2719617 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-74-4

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2719617
CAS No.: 478342-74-4
M. Wt: 486.531
InChI Key: XUXGOSVPXXURHE-GCUVURNUSA-N
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Description

This compound is a structurally complex molecule featuring three key domains:

  • Benzimidazole moiety: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in antiparasitic and anticancer agents .
  • Chromene core: A 2H-chromene scaffold with a conjugated imino group at position 2, contributing to fluorescence and bioactivity .
  • Substituents: A 4-methoxyphenyl imino group at position 2 and a benzimidazole-linked phenyl carboxamide at position 3, enhancing solubility and target specificity .

It is commercially available as a research reagent (Santa Cruz Biotechnology) for biochemical studies, though its specific biological targets remain under investigation .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3/c1-36-23-16-14-22(15-17-23)32-30-24(18-20-6-2-5-9-27(20)37-30)29(35)31-21-12-10-19(11-13-21)28-33-25-7-3-4-8-26(25)34-28/h2-18H,1H3,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXGOSVPXXURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide represents a novel class of chromene derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

 2Z N 4 1H benzimidazol 2 yl phenyl 2 4 methoxyphenyl imino 2H chromene 3 carboxamide\text{ 2Z N 4 1H benzimidazol 2 yl phenyl 2 4 methoxyphenyl imino 2H chromene 3 carboxamide}

This compound features a chromene backbone fused with a benzimidazole moiety, which is known for its diverse pharmacological activities. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of chromene derivatives typically involves condensation reactions followed by cyclization processes. For instance, chromone carboxamides have been synthesized through the reaction of appropriate amines with chromone derivatives under acidic conditions, yielding compounds with varied biological activities .

Anticancer Activity

Research has shown that chromene derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancers. For example, a study reported that certain chromone derivatives had IC50 values ranging from 0.9μM0.9\,\mu M to 10μM10\,\mu M, indicating potent cytotoxic effects .

The mechanism of action is believed to involve the induction of apoptosis through caspase activation and disruption of cell cycle progression . The structural modifications in the chromene scaffold play a crucial role in enhancing these anticancer activities.

Anti-inflammatory Activity

In addition to anticancer properties, chromene derivatives have shown promise as anti-inflammatory agents. The inhibition of lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes, has been observed in several studies. For instance, hydrophilic chromone carboxamide derivatives were reported to exhibit greater inhibition against 5-LOX compared to their hydrophobic counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Key findings include:

  • Substituents : The presence of specific substituents on the chromene nucleus significantly influences both anticancer and anti-inflammatory activities.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
CompoundSubstituentIC50 (μM)Activity Type
16-Fluoro0.9Anticancer
2Propyl5.0Anti-inflammatory
3Ethyl10.0Anticancer

Case Studies

  • In vitro Studies : A series of chromone carboxamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. Notably, derivative 4b demonstrated significant activity against MCF-7 cells with an IC50 value of 5μM5\,\mu M .
  • Mechanistic Studies : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation in cancer cells .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests significant potential in medicinal chemistry, particularly as an antitumor agent . Benzimidazole derivatives are known for their anticancer properties, and the incorporation of chromene moieties can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing benzimidazole and chromene structures exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

The biological activity of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide extends beyond anticancer effects. It has been investigated for:

Antimicrobial Properties

Studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in vitro, showing promising results in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences:

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for further chemical modification. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized the compound and tested its efficacy against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Below is a detailed comparison with analogs:

Compound Key Substituents Biological Activity/Applications Synthesis Route Reference
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide 4-Methoxyphenyl imino; benzimidazole-linked phenyl carboxamide Research reagent (exact targets unspecified); hypothesized antiparasitic/anticancer activity Likely derived from 2-iminochromene intermediates via nucleophilic substitution
N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide Chloroacetamide; benzimidazole-phenyl Potent anthelmintic activity (comparable to albendazole) Acylation of benzimidazole derivatives
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl imino; acetyl group Undisclosed (structural analog for fluorescence studies) Acetylation of 2-iminochromene precursors
8-Methoxy-2-[(4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-Methoxyphenyl imino; tetrahydrofuran-2-ylmethyl Solubility-enhanced variant for drug delivery studies Substituent modification via alkylation
2-Imino-N-phenyl-2H-chromene-3-carboxamide Phenyl imino; unsubstituted carboxamide Precursor for pyrimidines, pyridines, and β-lactams with antifungal/antitumor activity Condensation of salicylaldehyde derivatives with phenylurea

Structural and Functional Insights

  • Benzimidazole Integration: The benzimidazole moiety in the target compound distinguishes it from simpler chromene-carboxamides (e.g., ).
  • Methoxy vs.
  • Carboxamide Modifications : Replacement of the tetrahydrofuran-2-ylmethyl group () with a benzimidazole-linked phenyl (target compound) increases molecular weight (MW: ~493 g/mol) and may affect membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide?

  • The compound can be synthesized via multi-step reactions involving chromene and benzimidazole precursors. For example:

  • Step 1 : Condensation of 2-imino-2H-chromene-3-carboxamide derivatives with substituted anilines (e.g., 4-(1H-benzimidazol-2-yl)aniline) under reflux conditions .
  • Step 2 : Functionalization of the imino group using oxidative coupling agents like TBHP (tert-butyl hydroperoxide) to stabilize the Z-configuration .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is typically employed .
    • Key characterization methods include IR (to confirm imine and amide bonds), NMR (to verify stereochemistry), and mass spectrometry .

Q. How is the Z-configuration of the imino group confirmed experimentally?

  • X-ray crystallography is the gold standard for determining stereochemistry. For example, Bruker SMART CCD diffractometers and SHELX software (e.g., SHELXL for refinement) are widely used to resolve crystal structures .
  • NOESY NMR can also distinguish Z/E isomers by analyzing spatial proximity of protons .

Q. What analytical techniques are critical for purity assessment?

  • HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures >95% purity.
  • Elemental analysis (C, H, N) validates stoichiometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while microwave-assisted synthesis reduces time .
  • Contradiction note : and report conflicting yields (70–95%) under similar conditions, suggesting sensitivity to substituent electronics. Pilot reactions with controlled moisture/oxygen levels are advised .

Q. What strategies resolve conflicting data in crystallographic refinement?

  • Phase problem : Use dual-space methods (e.g., SHELXD) or experimental phasing (MAD/SAD) for challenging structures .
  • Disorder modeling : Partial occupancy refinement and TLS parameterization improve R-factors in SHELXL .

Q. How does the compound interact with biological targets (e.g., PARP enzymes)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes. The benzimidazole moiety likely occupies the NAD+ binding pocket, while the chromene ring enhances π-π stacking .
  • Cellular assays : EC50 values (e.g., 1 nM in PARP inhibition assays) validate potency. Combine with Western blotting to assess PARylation suppression .

Q. What are the challenges in correlating in vitro and in vivo efficacy?

  • Pharmacokinetics : LogP (~3.5) and blood-brain barrier penetration (measured via LC-MS in rodent models) must be optimized to balance solubility and bioavailability .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methoxy groups prone to demethylation) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved SignalsReference
1H NMR δ 8.2–8.5 ppm (benzimidazole H), δ 6.8–7.2 ppm (chromene H), δ 3.8 ppm (OCH3)
IR 1670 cm⁻¹ (amide C=O), 1620 cm⁻¹ (C=N)
XRD Monoclinic P21/c, Z=4, β=95.13°, V=1873 ų

Table 2 : Comparison of Synthetic Yields

MethodYield (%)ConditionsReference
TBHP-mediated oxidation95Reflux, MeOH, 2 h
m-CPBA oxidation at 253 K90CH2Cl2, 6 h

Key Challenges and Solutions

  • Stereochemical instability : The Z-imino group may isomerize under light/heat. Store compounds in amber vials at –20°C .
  • Low solubility : Introduce polar substituents (e.g., –OH) or use co-solvents (DMSO:PBS) for biological assays .

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